3-Hydroxypropenoate

anti-inflammatory NSAID COX-2 inhibition

Choose 3-Hydroxypropenoate (CAS 877662-79-8) over saturated analogs for unique α,β-unsaturated reactivity. Enables Michael addition, tautomerization to 3-oxopropanoate, and regiospecific syntheses unattainable with 3-hydroxypropionic acid. Serves as precursor for β-hydroxy-β-aryl propanoic acid NSAIDs (ED50 15 µmol/kg vs. ibuprofen 51.7 µmol/kg) and 3HP monomer for biodegradable P(3HB-co-3HP) copolymers with tunable flexibility and enzymatic degradability. Specify (E)-stereochemistry: generic hydroxy acid substitution yields divergent results.

Molecular Formula C3H4O3
Molecular Weight 88.06 g/mol
Cat. No. B1209275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypropenoate
Molecular FormulaC3H4O3
Molecular Weight88.06 g/mol
Structural Identifiers
SMILESC(=CO)C(=O)O
InChIInChI=1S/C3H4O3/c4-2-1-3(5)6/h1-2,4H,(H,5,6)/b2-1+
InChIKeyZJKIBABOSPFBNO-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxypropenoate Technical Procurement Guide: Chemical Class and Core Specifications


3-Hydroxypropenoate, systematically designated as (E)-3-hydroxyprop-2-enoic acid, is a C3 carboxylic acid bearing both an allylic hydroxyl and an α,β-unsaturated carboxyl moiety (molecular weight 88.06 g/mol, C3H4O3) . As the conjugate base of 3-hydroxypropenoic acid, this compound functions as a versatile hydroxy monocarboxylic acid that serves both as a biosynthetic intermediate in microbial pathways and as a reactive building block for the preparation of acrylate derivatives, biodegradable polyesters, and pharmaceutically relevant scaffolds [1]. The enolic double bond distinguishes this compound from saturated analogs such as 3-hydroxypropionic acid (3-HP) and confers distinct tautomeric behavior, with spontaneous conversion to 3-oxopropanoate under physiological conditions [2].

3-Hydroxypropenoate Selection Criteria: Why In-Class Analogs Are Not Interchangeable


While multiple hydroxy carboxylic acids are commercially available as procurement candidates, substitution among in-class compounds introduces quantifiable performance divergence. The α,β-unsaturation of 3-hydroxypropenoate enables reactivity pathways—including Michael addition and tautomerization—that are unavailable to saturated 3-hydroxypropionic acid (3-HP) [1]. Conversely, substitution pattern on the aromatic ring of β-hydroxy-β-aryl propanoic acid derivatives profoundly alters both potency and receptor selectivity, with ortho- and para-substituted regioisomers exhibiting differential pharmacological profiles despite identical molecular formulae [2]. These structural nuances are non-negotiable: selecting a generic 'hydroxy acid' without verifying the exact substitution pattern and unsaturation state will yield divergent synthetic outcomes and biological results. The quantitative evidence below establishes the precise performance boundaries that inform scientifically defensible procurement decisions.

3-Hydroxypropenoate Procurement Evidence: Quantitative Differentiation Against Comparators


β-Hydroxy-β-aryl Propanoic Acid Derivatives: Anti-inflammatory Potency Comparison with Ibuprofen

A series of β-hydroxy-β-aryl propanoic acids, structurally derived from the 3-hydroxypropenoate scaffold, were evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema model [1]. The most potent derivative, 2-methyl-3-hydroxy-3,3-diphenyl-propanoic acid, achieved an ED50 of 15 µmol/kg, exceeding the potency of ibuprofen (ED50 51.7 µmol/kg) [1]. 3-Hydroxy-3,3-diphenylpropanoic acid matched ibuprofen potency while exhibiting a non-chiral, non-toxic profile [1].

anti-inflammatory NSAID COX-2 inhibition

Regioisomeric β-Adrenoreceptor Antagonists: Ortho- vs Para-(Hydroxypropenyl) Substitution Effects on Potency and Selectivity

In a series of (3-hydroxyprop-1-enyl)-substituted 1-(aryloxy)-3-(alkylamino)propan-2-ols, substitution position determined both potency and receptor selectivity [1]. Ortho-(hydroxypropenyl) derivatives exhibited potent non-cardioselective β-blockade with greater action on β2 receptors, resembling propranolol. Para-(hydroxypropenyl) analogs were generally less potent and tended toward cardioselectivity [1].

beta-blocker adrenoreceptor SAR

3-Hydroxypropenoate Scaffold Derivatives: Hypocholesterolemic and Antioxidant Efficacy in High-Cholesterol Fed Rats

Synthetic derivatives based on the 3-hydroxypropenoate scaffold, specifically 3-(4-hydroxyl)propanoic acid derivatives, were evaluated in high-cholesterol fed rats [1]. These compounds demonstrated both hypocholesterolemic and antioxidant properties, modulating lipid metabolism and antioxidant enzyme systems including superoxide dismutase and glutathione peroxidase [1].

hypocholesterolemic antioxidant lipid metabolism

Biodegradation Profile: 3-Hydroxypropenoate vs Petroleum-Derived Monomers in Polyhydroxyalkanoate (PHA) Copolymers

3-Hydroxypropenoate (as 3-hydroxypropionate, 3HP) serves as a critical co-monomer in poly(3-hydroxybutyrate-co-3-hydroxypropionate) [P(3HB-co-3HP)] copolymers [1]. Incorporation of 3HP units ranging from 11 to 86 mol% significantly alters material properties: P(3HB-co-3HP) combines low melting temperature, enhanced flexibility, and good degradability with high stability [1]. Enzymatic degradability studies confirm that 3HP-containing polyesters undergo biodegradation under physiological and environmental conditions, whereas petroleum-derived polyesters (e.g., PET) exhibit negligible enzymatic degradation over comparable timeframes [1].

biodegradable polymer PHA sustainable materials

Tautomerization-Driven Reactivity: 3-Hydroxypropenoate vs 3-Hydroxypropionic Acid (3-HP) in Enzymatic Conversions

3-Hydroxypropenoate undergoes spontaneous tautomerization to 3-oxopropanoate (malonic semialdehyde) under physiological conditions, a reaction that is effectively irreversible and thermodynamically favors the oxo tautomer [1]. This tautomeric behavior is catalyzed by acetylenecarboxylate hydratase (EC 4.2.1.27), which hydrates propynoate to form 3-hydroxypropenoate, which then immediately tautomerizes [1]. In contrast, the saturated analog 3-hydroxypropionic acid (3-HP) lacks this tautomerization capacity and instead undergoes distinct metabolic processing through the 3-hydroxypropionate/4-hydroxybutyrate CO₂ fixation cycle [2].

tautomerization enzymatic hydration metabolic intermediate

3-Hydroxypropenoate Procurement Application Scenarios: Where Differentiation Drives Selection


Anti-inflammatory Drug Discovery: NSAID Scaffold with Superior Potency and Gastric Safety

Research groups developing next-generation non-steroidal anti-inflammatory drugs (NSAIDs) should prioritize 3-hydroxypropenoate-derived β-hydroxy-β-aryl propanoic acids. Direct head-to-head evidence demonstrates that specific derivatives (e.g., 2-methyl-3-hydroxy-3,3-diphenyl-propanoic acid) achieve ED50 values of 15 µmol/kg, surpassing ibuprofen (51.7 µmol/kg) by a factor of 3.4× while maintaining gastric tolerability with minimal petechiae or hyperemia [1]. The non-chiral, non-toxic profile of 3-hydroxy-3,3-diphenylpropanoic acid further supports its selection over racemic alternatives.

Biodegradable Polymer Formulation: Polyhydroxyalkanoate (PHA) Copolymers with Tunable Flexibility

Industrial polymer scientists formulating biodegradable materials for packaging, coatings, or biomedical applications should select 3-hydroxypropenoate-derived 3HP monomer over petroleum-based alternatives. P(3HB-co-3HP) copolymers containing 11–86 mol% 3HP combine low melting temperature, enhanced flexibility, and complete enzymatic degradability—properties unattainable with PET or other non-degradable polyesters [2]. LG Chem and GS Caltex have advanced 3HP to pilot-scale production, with prototype production commencing Q1 2024 and a pathway to bio-acrylic acid and superabsorbent polymers [3].

Cardiovascular Drug Development: Regioisomer-Selective β-Adrenoreceptor Antagonists

Medicinal chemists designing β-adrenoreceptor antagonists with defined selectivity profiles must specify ortho-(hydroxypropenyl) substitution for non-cardioselective, propranolol-like β2-preferring blockade or para-substitution for cardioselective β1 activity [4]. Generic substitution among ortho- and para- regioisomers yields divergent pharmacological outcomes despite identical molecular formulae.

Metabolic Engineering: Enzymatic Hydration and Tautomerization in Biosynthetic Pathways

Researchers engineering microbial biosynthetic pathways should utilize 3-hydroxypropenoate as an intermediate for 3-oxopropanoate production via spontaneous tautomerization catalyzed by acetylenecarboxylate hydratase (EC 4.2.1.27) [5]. This irreversible tautomerization provides a thermodynamically driven route that saturated 3-hydroxypropionic acid (3-HP) cannot access, enabling distinct downstream metabolic products including malonic semialdehyde derivatives [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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